5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound that features both amino and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and the formation of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of amino-alcohols. One common method is the intramolecular cyclization of 5-amino-1-pentanol using a ruthenium catalyst such as RuH2(PPh3)4 . The reaction conditions often include the use of a hydrogen acceptor like a sacrificial ketone to drive the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: Similar in structure but lacks the cyclic pyridinone ring.
3-Amino-1-propanol: Contains a shorter carbon chain and lacks the pyridinone ring.
5-Amino-1,4-dihydroxy anthraquinone: Contains additional hydroxyl groups and a different ring structure.
Uniqueness
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to its combination of amino and hydroxyl groups within a cyclic pyridinone structure
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c9-7-2-3-8(12)10(6-7)4-1-5-11/h2-3,6,11H,1,4-5,9H2 |
InChI Key |
JVFRNLCCWOUILN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCCO |
Origin of Product |
United States |
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